Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate
Description
Properties
CAS No. |
5896-38-8 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 3-(3-methylfuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H10O4/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3 |
InChI Key |
LEKRUJWIMHVVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acylation of 3-methyl-2-furan with β-Ketoester Precursors
A common synthetic approach involves the acylation of 3-methyl-2-furan derivatives with β-ketoester reagents such as methyl acetoacetate or derivatives of methyl 3-oxopropanoate. The reaction typically proceeds via enolate formation followed by electrophilic substitution on the furan ring.
- Reagents: 3-methyl-2-furan, methyl acetoacetate or acetyl derivatives
- Base: Sodium hydride (NaH) or sodium methoxide (NaOMe)
- Solvent: Dry hexane, benzene, or methanol depending on the base and reaction conditions
- Temperature: Room temperature to gentle reflux (25–80 °C)
- Reaction Time: Several hours to overnight (12–24 h)
- Workup: Acidification, extraction with organic solvents (ether, benzene), drying over anhydrous salts, and purification by column chromatography or distillation
This method allows the formation of methyl 3-(3-methyl-2-furyl)-3-oxopropanoate via nucleophilic substitution on the furan ring activated by the β-ketoester enolate.
Alkylation Using Methyl Sulfate and 3-methyl-2-furanthiol Derivatives
Although primarily reported for 2-methyl-3-methylthiofuran, alkylation methods involving methyl sulfate in alkaline aqueous media can be adapted for related furan derivatives.
- Reagents: 2-methyl-3-furanthiol (analogous to 3-methyl-2-furan), methyl sulfate
- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Water with subsequent extraction solvents (diethyl ether, benzene)
- Temperature: Initial cooling to -10 °C, then heating to 60 °C or reflux
- Reaction Time: 0.5 to 4 hours depending on conditions
- Workup: Acidification to subacidic pH, extraction, drying, and vacuum distillation
This aqueous alkylation method is cost-effective, operationally simple, and yields the desired alkylated furan derivatives with good purity after distillation.
Comparative Table of Preparation Methods
Detailed Reaction Example from Literature
Example: Synthesis via Acylation
- Sodium hydride (28.02 g, 60% dispersion in oil) is washed with dry hexane.
- Methyl 2-furoate (3.60 g, 28.5 mmol) and acetyl p-toluenesulfonate (7.0 g, 33 mmol) are dissolved in benzene (60 mL).
- The mixture is refluxed gently for 24 hours under nitrogen.
- After cooling, the reaction mixture is poured into water and neutralized with saturated sodium bicarbonate.
- Extraction with ether, drying over sodium sulfate, and purification by silica gel chromatography yields methyl 3-(2-furyl)-3-oxopropanoate derivatives in yields up to 86.6% when accounting for recovered starting material.
Analytical Characterization and Purity Assessment
- NMR Spectroscopy: Proton NMR (¹H NMR) confirms the presence of α-protons adjacent to the keto and ester groups (δ ~2.5–3.5 ppm) and characteristic signals for the furan ring and methyl substituent.
- Infrared Spectroscopy (IR): Strong carbonyl stretches in the 1700–1750 cm⁻¹ region confirm ester and ketone functionalities.
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is used to quantify purity and detect impurities.
- Mass Spectrometry: Confirms molecular ion peaks consistent with the molecular weight of the target compound.
Summary and Perspectives from Varied Sources
- The acylation route using sodium hydride and methyl acetoacetate derivatives is widely accepted for laboratory-scale synthesis, offering good control over reaction conditions and product purity.
- The alkylation method utilizing methyl sulfate in alkaline aqueous media provides an industrially attractive alternative due to lower costs and simpler operation, though it is more commonly applied to thiol-substituted furans and may require adaptation for this compound.
- Reaction optimization involves careful control of stoichiometry, temperature, and base selection to maximize yield and minimize side reactions such as over-alkylation or polymerization.
- Analytical validation is essential for confirming structure and purity, with NMR, IR, and chromatographic techniques forming the backbone of quality control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the furan ring is oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Products may include furan-2,3-dione derivatives.
Reduction: The primary product is 3-(3-Methylfuran-2-yl)-3-hydroxypropionic acid methyl ester.
Substitution: Various substituted furans, depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex furan derivatives.
Biology: In biological research, it may be used to study the metabolic pathways involving furan compounds and their derivatives.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other materials where furan derivatives are valued for their chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylfuran-2-yl)-3-oxopropionic acid methyl ester involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ester functional group can undergo nucleophilic attack, leading to the formation of new bonds. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Furan vs. Phenyl : Furan derivatives (e.g., 2i) exhibit lower steric hindrance compared to phenyl-substituted analogs, facilitating cyclization reactions .
- Electron-Withdrawing Groups : Chlorine in 4-chlorophenyl derivatives enhances reactivity and lipophilicity, making them suitable for medicinal chemistry applications .
Key Observations :
- Catalyst Impact : FeCl₃ generally provides higher yields (>70%) for furan and benzofuran derivatives compared to AlI₃ (53% for iodo analogs) .
- Substituent Effects : Bulky substituents (e.g., benzofuran) may reduce crystallinity, resulting in oily products, while halides (Cl, Br) favor solid formation .
Physicochemical Properties
Solubility and Reactivity:
Biological Activity
Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its unique structural features, including a furan ring and a ketone functional group. This article explores its biological activities, synthesis, and potential applications based on various research findings.
Structural Characteristics
- Molecular Formula : C₁₂H₁₄O₄
- Functional Groups : Furan ring, ketone
- Key Features : The presence of the furan ring enhances its reactivity and biological properties, making it a versatile intermediate in organic synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Studies have reported its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Antitumor Effects : Preliminary research indicates that this compound may inhibit tumor growth, likely through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Modulates cytokine production | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Antitumor | Inhibits tumor cell proliferation |
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzymatic Modulation : The compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression.
- Signal Transduction Pathways : It influences pathways related to cell proliferation and apoptosis, contributing to its antitumor properties.
The synthesis of this compound typically involves several steps, including the reaction of furan derivatives with appropriate reagents under controlled conditions.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial Reaction | Sodium hydride, dimethyl carbonate | 75 |
| Acetylation | Acetic acid in THF | 80 |
| Purification | Column chromatography | 90 |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. The results suggest potential applications in treating bacterial infections. -
Antitumor Research :
In vitro studies on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Further investigations are needed to elucidate the precise molecular mechanisms involved.
Future Directions
The promising biological activities of this compound warrant further exploration. Future research should focus on:
- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.
- In Vivo Studies : Evaluating its efficacy and safety in animal models.
- Formulation Development : Investigating potential formulations for therapeutic use.
Q & A
Basic: What are the common synthetic routes for Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate?
Q: How is this compound typically synthesized in laboratory settings? A: The compound can be synthesized via esterification of 3-(3-methyl-2-furyl)-3-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux conditions . Alternatively, FeCl₃-catalyzed cyclization or condensation reactions involving furan derivatives (e.g., 3-methylfuran) and β-ketoesters may be employed, followed by purification via column chromatography . Key steps include optimizing reaction temperature (60–80°C) and solvent selection (e.g., dichloromethane or THF) to achieve yields >70% .
Basic: What spectroscopic methods are used to characterize this compound?
Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:
- 1H/13C NMR : To identify proton environments (e.g., furyl protons at δ 6.2–7.1 ppm) and carbonyl carbons (δ ~170–190 ppm) .
- HRMS : For precise molecular weight confirmation (e.g., m/z [M+H]+ ~210.16) .
- IR Spectroscopy : To detect ester C=O stretches (~1740 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
- HPLC : For purity assessment (>95%) under standardized conditions (e.g., C18 column, acetonitrile/water gradient) .
Advanced: How do reaction conditions influence the mechanistic pathways of its chemical transformations?
Q: What kinetic or mechanistic insights govern reactions like nucleophilic substitution or oxidation? A:
- Nucleophilic Substitution : The electron-withdrawing furyl group enhances electrophilicity at the β-keto position. In basic conditions (e.g., NaOH/EtOH), nucleophiles (e.g., amines) attack the carbonyl carbon, forming enolate intermediates . Kinetic studies show pseudo-first-order dependence on nucleophile concentration .
- Oxidation : KMnO₄ or CrO₃ oxidizes the β-ketoester to carboxylic acids, with reaction rates influenced by steric hindrance from the 3-methylfuran substituent .
- Photoreactivity : UV irradiation may induce cyclopropane ring opening in analogs, suggesting potential for photoactivatable derivatives .
Advanced: How does structural modification (e.g., substituents on the furan ring) alter reactivity or biological activity?
Q: What comparative studies exist between this compound and its analogs? A:
Substituents like methyl groups on the furan ring improve lipophilicity, potentially enhancing membrane permeability in drug discovery .
Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?
Q: How should storage and experimental handling be optimized to prevent degradation? A:
- Hydrolysis : Susceptible to ester hydrolysis under acidic (pH <3) or basic (pH >10) conditions, forming 3-(3-methyl-2-furyl)-3-oxopropanoic acid. Neutral buffers (pH 6–8) and low temperatures (4°C) minimize degradation .
- Thermal Stability : Decomposes above 150°C; DSC analysis shows an exothermic peak at ~160°C .
- Light Sensitivity : Analogous benzo[b]selenophene derivatives exhibit photoinstability, suggesting storage in amber vials under inert gas .
Advanced: How is this compound utilized in multicomponent reactions or drug synthesis?
Q: What role does it play in constructing complex heterocycles or bioactive molecules? A:
- Spirocyclic Systems : Serves as a β-ketoester precursor in FeCl₃-catalyzed cyclizations to form spiro-fused structures (e.g., spiro-pyrrolidines) via noncanonical cation-π interactions .
- Anticancer Scaffolds : Derivatives like Methyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate are intermediates in fluorinated kinase inhibitors, leveraging furyl groups for target binding .
- Enzyme Probes : Used in studies of esterase activity due to its hydrolyzable ester moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
